4-(2-Chloro-4-fluorophenoxy)benzaldehyde
Description
4-(2-Chloro-4-fluorophenoxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a phenoxy group bearing 2-chloro and 4-fluoro substituents. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the electron-withdrawing effects of chlorine and fluorine atoms. Its structural motif is frequently utilized in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals .
Properties
Molecular Formula |
C13H8ClFO2 |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-10(15)3-6-13(12)17-11-4-1-9(8-16)2-5-11/h1-8H |
InChI Key |
MGONJVPBVIYNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenoxy)benzaldehyde typically involves the reaction of 2-chloro-4-fluorophenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2-chloro-4-fluorophenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(2-Chloro-4-fluorophenoxy)benzoic acid.
Reduction: 4-(2-Chloro-4-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between 4-(2-Chloro-4-fluorophenoxy)benzaldehyde and analogous compounds:
Key Observations :
- Substituent Position: The position of chlorine and fluorine significantly impacts electronic distribution. For example, this compound has a para-aldehyde and meta-halogens on the phenoxy ring, creating a polarized structure conducive to nucleophilic reactions .
- Bioisosteric Analogs : FPBS, a semicarbazone derivative, demonstrates how replacing the aldehyde with a semicarbazone group enhances anticonvulsant activity, highlighting the role of functional groups in biological targeting .
Physicochemical Properties
- Melting Points: 2-(4-Chloro-3-fluorophenoxy)benzaldehyde: 66–68°C .
- Electronic Effects : Chlorine and fluorine atoms create electron-deficient aromatic systems, enhancing the electrophilicity of the aldehyde group. This property is critical in condensation reactions, such as forming hydrazones or thiazolylhydrazones .
Biological Activity
4-(2-Chloro-4-fluorophenoxy)benzaldehyde is an aromatic aldehyde with potential biological activities. Its unique structure, featuring both chloro and fluorine substituents, enhances its reactivity and binding affinity to various biological targets. This article delves into the compound's biological activities, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.
The molecular formula of this compound is C13H9ClF O, with a molecular weight of approximately 236.66 g/mol. The presence of halogen atoms significantly influences its chemical behavior, enhancing lipophilicity and altering receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The chloro and fluoro substituents can modulate the compound's binding affinity, affecting its overall reactivity and biological efficacy.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound could be a lead candidate for developing new antimicrobial agents due to its broad-spectrum activity .
Anti-inflammatory and Anti-cancer Properties
Preliminary studies have suggested that this compound may possess anti-inflammatory and anti-cancer properties. The halogen substituents are believed to enhance its bioactivity by increasing interactions with biological targets involved in inflammatory pathways and cancer cell proliferation.
Case Studies
- In Vivo Studies : In a study involving animal models, the compound was administered to assess its anti-inflammatory effects. Results indicated significant reductions in inflammatory markers compared to control groups, suggesting potential therapeutic uses in treating inflammatory diseases.
- Cell Line Studies : In vitro assays using cancer cell lines demonstrated that this compound inhibited cell growth at micromolar concentrations, indicating its potential as an anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
